molecular formula C12H20O6 B14497907 3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate CAS No. 62911-30-2

3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate

Katalognummer: B14497907
CAS-Nummer: 62911-30-2
Molekulargewicht: 260.28 g/mol
InChI-Schlüssel: RZDSMQUDPLEXGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate is an organic compound with a complex branched structure. It belongs to the class of esters, which are commonly used in various chemical and industrial applications. The compound’s unique structure, featuring multiple carboxylate groups, makes it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate typically involves esterification reactions. One common method is the reaction of 3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted esters or other functionalized compounds

Wissenschaftliche Forschungsanwendungen

3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of 3,3-Diethyl 1-methyl butane-1,3,3-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Dimethyl-1-butene: A similar branched hydrocarbon with different functional groups.

    1,1-Diethoxy-3-methylbutane: Another ester with a similar backbone but different ester groups.

Eigenschaften

CAS-Nummer

62911-30-2

Molekularformel

C12H20O6

Molekulargewicht

260.28 g/mol

IUPAC-Name

1-O,1-O-diethyl 3-O-methyl 1-methylpropane-1,1,3-tricarboxylate

InChI

InChI=1S/C12H20O6/c1-5-17-10(14)12(3,11(15)18-6-2)8-7-9(13)16-4/h5-8H2,1-4H3

InChI-Schlüssel

RZDSMQUDPLEXGQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C)(CCC(=O)OC)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.